molecular formula C10H6Cl2O4S2 B106891 Naphthalene-2,7-disulfonyl dichloride CAS No. 19551-16-7

Naphthalene-2,7-disulfonyl dichloride

Cat. No. B106891
CAS RN: 19551-16-7
M. Wt: 325.2 g/mol
InChI Key: FJKUZZHKEDNPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2,7-disulfonyl dichloride is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by two sulfonyl groups attached to the 2nd and 7th positions of the naphthalene ring, with each sulfonyl group further bonded to a chlorine atom. This compound is an intermediate in the synthesis of various sulfonated naphthalene derivatives, which are used in diverse applications ranging from internal standards for chromatography to hydrophilic surface probes for proteins and membrane structures .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves sulfonation reactions. For instance, 2-naphthalene-d7-sulfonic acid is synthesized from naphthalene-d8 and sulfuric acid-d2 in a single step, indicating the potential for straightforward sulfonation of naphthalene compounds . Similarly, the synthesis of 3-azido-2,7-naphthalene disulfonate (ANDS) involves the introduction of azido and sulfonyl groups to the naphthalene core . These examples suggest that naphthalene-2,7-disulfonyl dichloride could be synthesized through direct sulfonation of naphthalene followed by chlorination of the sulfonyl groups.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene ring system, which provides a rigid, planar framework. The addition of sulfonyl groups introduces polar characteristics to the molecule, which can significantly alter its chemical behavior. For example, the presence of sulfonyl groups in 2,6-naphthalenedithiol indicates that similar structural modifications in naphthalene-2,7-disulfonyl dichloride would result in a compound with distinct chemical and physical properties .

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions, primarily due to the reactivity of their functional groups. The azido group in 3-azido-2,7-naphthalene disulfonate, for example, can undergo photodecomposition to form a reactive nitrene intermediate, which can then react with neighboring molecules to form fluorescent products . This suggests that naphthalene-2,7-disulfonyl dichloride could also engage in chemical reactions pertinent to its sulfonyl and chloro groups, such as substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The introduction of sulfonyl groups increases the solubility of these compounds in polar solvents, as evidenced by the solubility of sulfonated polybenzothiazoles containing naphthalene in polar aprotic solvents . This implies that naphthalene-2,7-disulfonyl dichloride would also exhibit increased solubility in similar solvents compared to unsubstituted naphthalene. Additionally, the presence of sulfonyl and chloro groups would affect the compound's reactivity, boiling and melting points, and its potential to form salts with various cations.

Scientific Research Applications

  • Regioselective C–H Functionalization of Naphthalenes

    • Field : Chemistry .
    • Application : Naphthalene is a very important skeleton in chemistry as evidenced by the large number of active compounds containing it . Methods achieving easy functionalization of naphthalene derivatives are of great importance .
    • Method : This review sums up reactions allowing regioselective functionalization of 1-substituted naphthalenes based on a directed C–H activation strategy .
    • Results : Over the past ten years, a lot of research groups have tried to develop new methodologies to directly introduce different functional groups on every positions of naphthalene .
  • Treatment of Commercially Important Naphthalene Sulphonates

    • Field : Environmental Science .
    • Application : The treatability of naphthalene sulphonates in biological and chemical treatment systems is discussed and reviewed .
    • Method : Methods employed in studying the treatability of naphthalene sulphonates are (a) ozonation, (b) Fenton (Fe 2+ /H 2 O 2), photo- and electro-Fenton processes, © electrochemical (EC) and photoelectrochemical processes, (d) ionizing radiation, (e) microwave-assisted catalytic wet air oxidation and (f) heterogeneous photocatalysis using titanium .
    • Results : Due to the refractory nature of most commercial naphthalene sulphonates, this review focused on the application of advanced oxidation processes for their efficient degradation .
  • Synthesis of Epoxy Resins Derivatives of Naphthalene-2,7-diol

    • Field : Materials Science .
    • Application : The synthesis of epoxy resins derivatives of naphthalene-2,7-diol .
    • Method : The paper presents the synthesis of epoxy resins derivatives of naphthalene-2,7-diol .
    • Results : The obtained compounds have remarkably higher Tg, lower coefficient of thermal expansion, higher thermal stability, better moisture resistance and dielectric property .
  • Gravimetric Analysis

    • Field : Analytical Chemistry .
    • Application : Naphthalene-2,7-disulfonyl dichloride is used as a reagent in gravimetric analysis . Gravimetric analysis is a method in analytical chemistry to determine the quantity of analyte based on the mass of a solid .
    • Method : In gravimetric analysis, the element to be determined is isolated in a solid compound of known composition and the amount of the element is determined by measuring the mass of the compound .
    • Results : Naphthalene-2,7-disulfonyl dichloride can be recycled and is more efficient than other methods of gravimetric analysis .
  • Catalysis of Deacetylation

    • Field : Organic Chemistry .
    • Application : Naphthalene-2,7-disulfonyl dichloride is used to catalyze the deacetylation of acetyl groups .
    • Method : The specific method of application or experimental procedure would depend on the specific reaction being catalyzed .
    • Results : The use of Naphthalene-2,7-disulfonyl dichloride as a catalyst can increase the efficiency of the deacetylation process .
  • Pharmaceutical Testing

    • Field : Pharmaceutical Sciences .
    • Application : Naphthalene-2,7-disulfonyl dichloride can be used for pharmaceutical testing .
    • Method : The specific method of application or experimental procedure would depend on the specific test being conducted .
    • Results : The use of Naphthalene-2,7-disulfonyl dichloride in pharmaceutical testing can help ensure the safety and efficacy of pharmaceutical products .
  • NMR, HPLC, LC-MS, UPLC Testing

    • Field : Analytical Chemistry .
    • Application : Naphthalene-2,7-disulfonyl dichloride can be used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC .
    • Method : The specific method of application or experimental procedure would depend on the specific analytical technique being used .
    • Results : The use of Naphthalene-2,7-disulfonyl dichloride in these analytical techniques can provide valuable information about the composition and properties of a sample .

properties

IUPAC Name

naphthalene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUZZHKEDNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383558
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,7-disulfonyl dichloride

CAS RN

19551-16-7
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.